molecular formula C23H14N2 B14207795 2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-71-0

2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile

Katalognummer: B14207795
CAS-Nummer: 823227-71-0
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: LNQVWBNVMQPICY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile is an organic compound with a complex structure that includes multiple aromatic rings and ethynyl groups

Vorbereitungsmethoden

The synthesis of 2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the Sonogashira coupling reaction, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl groups to form alkanes.

    Substitution: Nucleophilic aromatic substitution reactions can occur, especially at positions activated by electron-withdrawing groups. .

Wissenschaftliche Forschungsanwendungen

2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein binding.

    Medicine: Research is ongoing into its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of anti-cancer drugs.

    Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors

Wirkmechanismus

The mechanism by which 2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethynyl groups and aromatic rings allow it to form π-π interactions and hydrogen bonds with target molecules, influencing their activity and function. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile include other aryl ethynyl derivatives and benzonitrile derivatives. Compared to these compounds, this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Examples of similar compounds include:

Eigenschaften

CAS-Nummer

823227-71-0

Molekularformel

C23H14N2

Molekulargewicht

318.4 g/mol

IUPAC-Name

2-[2-[2-[2-(4-aminophenyl)ethynyl]phenyl]ethynyl]benzonitrile

InChI

InChI=1S/C23H14N2/c24-17-22-8-4-3-7-21(22)14-13-20-6-2-1-5-19(20)12-9-18-10-15-23(25)16-11-18/h1-8,10-11,15-16H,25H2

InChI-Schlüssel

LNQVWBNVMQPICY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)N)C#CC3=CC=CC=C3C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.